molecular formula C19H18N2O3S B14922451 (2E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(5-phenylthio(2-furyl))prop-2-enamide

(2E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(5-phenylthio(2-furyl))prop-2-enamide

Cat. No.: B14922451
M. Wt: 354.4 g/mol
InChI Key: XLFGSUOYEJLNOT-SDNWHVSQSA-N
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Description

(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylsulfanyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the phenylsulfanyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the propenamide structure through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Common reagents used in the industrial synthesis include furan derivatives, phenylsulfanyl chloride, and cyanide sources.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenylsulfanyl group can participate in redox reactions. The furan ring provides structural stability and can interact with various biological molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-CYANO-3-[5-(METHYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
  • (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-THIENYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
  • (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-PYRANYLMETHYL)-2-PROPENAMIDE

Uniqueness

(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its redox activity, while the cyano group provides electrophilic reactivity. The furan ring contributes to its stability and potential for diverse interactions.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C19H18N2O3S/c20-12-14(19(22)21-13-16-5-4-10-23-16)11-15-8-9-18(24-15)25-17-6-2-1-3-7-17/h1-3,6-9,11,16H,4-5,10,13H2,(H,21,22)/b14-11+

InChI Key

XLFGSUOYEJLNOT-SDNWHVSQSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N

Origin of Product

United States

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